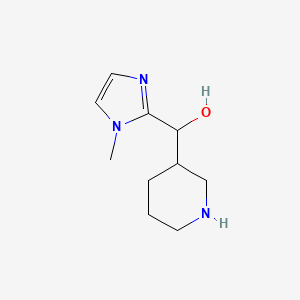

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1-methylimidazol-2-yl)-piperidin-3-ylmethanol |

InChI |

InChI=1S/C10H17N3O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8/h5-6,8-9,11,14H,2-4,7H2,1H3 |

InChI Key |

QURDQNIRJVSKQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(C2CCCNC2)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Nucleophilic Addition

This method employs a Grignard reagent to facilitate the nucleophilic addition of a piperidine derivative to a 1-methylimidazole precursor. The imidazole ring is first functionalized at the 2-position with a carbonyl group, which is subsequently reduced to a secondary alcohol. The reaction proceeds under inert conditions (argon or nitrogen atmosphere) to prevent oxidation, with tetrahydrofuran (THF) as the solvent due to its ability to stabilize Grignard intermediates.

Key Steps:

- Carbonyl Introduction: 1-Methylimidazole is treated with n-butyllithium at -78°C, followed by quenching with dry ice to form the 2-carboxylic acid derivative.

- Grignard Addition: The acid is converted to a ketone via reaction with oxalyl chloride, followed by addition of a piperidin-3-ylmagnesium bromide Grignard reagent.

- Reduction: The resulting ketone is reduced using sodium borohydride (NaBH₄) in methanol to yield the target alcohol.

Reaction Conditions:

Reductive Amination of Imidazole Aldehydes

An alternative route involves reductive amination between 2-(1-methyl-1H-imidazol-2-yl)acetaldehyde and piperidin-3-amine. This method leverages the aldehyde’s electrophilicity to form a Schiff base, which is reduced to the secondary amine and subsequently oxidized to the alcohol.

Key Steps:

- Schiff Base Formation: The aldehyde and amine react in ethanol at reflux (78°C) for 12 hours.

- Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond in the presence of acetic acid.

- Oxidation: Manganese dioxide (MnO₂) oxidizes the secondary amine to the alcohol.

Reaction Conditions:

- Catalysts: Acetic acid (proton source for reduction).

- Solvent: Ethanol for Schiff base formation; dichloromethane (DCM) for oxidation.

- Yield: 58–64% after chromatography.

Industrial Production Methods

Scalable synthesis of this compound necessitates adaptations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems are prioritized in industrial settings.

Continuous Flow Synthesis

A three-stage continuous flow system is employed:

- Stage 1: Carbonyl introduction via lithiation at -78°C in a microreactor.

- Stage 2: Grignard addition in a packed-bed reactor with immobilized magnesium.

- Stage 3: In-line reduction using NaBH₄ in a mixer-settler unit.

Advantages:

Transfer Hydrogenation for Piperidine Functionalization

Industrial methods often incorporate transfer hydrogenation to introduce the methyl group on the piperidine ring. For example, piperidine-3-carboxylic acid is methylated using formaldehyde and a palladium-on-carbon catalyst under 1–2 bar hydrogen pressure.

Conditions:

Purification Techniques

Purification is critical to achieving pharmaceutical-grade material. The following methods are validated:

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 99.5 | 78 |

| Crystallization | Ethanol/water (8:2), -20°C | 98.2 | 82 |

| Preparative HPLC | C18 column, acetonitrile/water (65:35) | 99.9 | 65 |

Chromatography outperforms crystallization in purity but at the cost of yield. HPLC is reserved for high-value batches requiring >99.5% purity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but complicate purification. Ethanol and methanol balance reactivity and ease of removal.

Catalytic Systems

Temperature Control

Cryogenic conditions (-78°C) prevent side reactions during lithiation, while moderate temperatures (25–50°C) optimize hydrogenation kinetics.

Comparative Analysis with Related Compounds

The synthesis of (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol, a structural analog, diverges in its use of reductive alkylation rather than Grignard addition. Key differences include:

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The imidazole and piperidine rings can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it valuable in the design of new therapeutics.

Drug Design and Development

- Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in disease pathways. For instance, it has shown interactions with cytochrome P450 enzymes, which are critical for drug metabolism.

- Therapeutic Targets : It has been explored for potential efficacy against conditions such as cancer and infections due to its predicted antimicrobial and cytotoxic properties .

Biochemical Research

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol plays a significant role in biochemical research, particularly in understanding cellular processes and enzyme interactions.

Enzyme Interaction Studies

- Biochemical Properties : The compound influences various biochemical reactions by interacting with enzymes. It has been shown to affect signaling pathways such as MAPK/ERK, crucial for cell proliferation.

Cellular Effects

- Impact on Cell Signaling : Research indicates that this compound can modulate gene expression and cellular metabolism, suggesting its utility in studying cellular responses to drugs.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Potential Pharmacological Properties

The compound's pharmacological profile suggests several promising activities:

- Antimicrobial Activity : Predicted effectiveness against bacterial and fungal strains.

- Antioxidant Properties : Ability to scavenge free radicals, reducing oxidative stress.

- Cytotoxic Effects : Impact on both tumor and non-tumor cell lines indicates potential therapeutic uses in oncology.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Tris(1-Methyl-1H-imidazol-2-yl)methanol ((mim)₃COH)

Structural Differences :

- Target Compound : Contains a single piperidinyl group.

- (mim)₃COH: Three methylimidazole units attached to a central methanol .

Coordination Chemistry :

Bis(1-Methyl-1H-imidazol-2-yl)(3-methylpyridin-2-yl)methanol ((mim)₂(mpy)COH)

Impact on Properties :

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine

Solubility Comparison :

- Both the target compound and 2-(1H-imidazol-2-yl)-1H-perimidine are methanol-insoluble.

- Target Compound : Lacks free NH groups (due to N-methylation), likely reducing solvate formation.

Piperidine-Imidazole Hybrids

- {1-[(1-Methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanol (CAS 1119448-97-3): Differs in the methylene linker between imidazole and piperidine .

- 1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinemethanol (CAS 1065484-46-9): Replaces imidazole with benzimidazole, enhancing aromatic interactions .

Pharmacological Relevance :

- Benzimidazole-piperidine hybrids exhibit analgesic and antimicrobial activities . The target compound’s bioactivity remains unexplored but warrants investigation.

Key Data Tables

Table 1: Structural and Physical Properties

Table 2: Coordination Chemistry Comparison

| Compound | Metal Complexes Formed | Application |

|---|---|---|

| (mim)₃COH | Fe((mim)₃COH)₂₂·MeCN | Redox-active cubane clusters |

| (mim)₂(mpy)COH | Fe((mim)₂(mpy)COH)₂₂ | Enantiopure materials |

| Target Compound | Not reported | Potential CNS ligands or catalysts |

Biological Activity

(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biomolecules, cellular effects, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C10H17N3O |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | (1-methylimidazol-2-yl)(piperidin-3-yl)methanol |

| PubChem CID | 71756115 |

| Appearance | Oil |

| Storage Temperature | +4 °C |

1. Enzyme Interactions

Research indicates that this compound interacts with several key enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of endogenous compounds. These interactions can influence the pharmacokinetics of various drugs, potentially enhancing or inhibiting their effects in biological systems .

2. Cellular Effects

The compound affects multiple cellular processes, including:

- Cell Signaling Pathways : It has been shown to modulate pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

- Gene Expression : It influences the expression of genes involved in metabolic processes and cellular responses to stimuli.

In studies involving animal models, varying doses of the compound revealed that lower doses could enhance metabolic function and enzyme activity, while higher doses may lead to different outcomes .

Study on Antimicrobial Activity

One notable study examined the antimicrobial properties of various alkaloids, including derivatives similar to this compound. The findings indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Pharmacological Implications

In a pharmacological context, the compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarities to known psychoactive compounds indicate that it may influence neurotransmitter release or receptor activity .

Summary of Findings

The biological activity of this compound is multifaceted, involving enzyme interactions, modulation of cellular pathways, and potential therapeutic applications. The following table summarizes key findings from various studies:

| Study Focus | Key Findings |

|---|---|

| Enzyme Interactions | Influences cytochrome P450 activity |

| Cellular Effects | Modulates MAPK/ERK signaling pathway |

| Antimicrobial Activity | Effective against S. aureus and E. coli (MIC: 0.0039 - 0.025 mg/mL) |

| Neuropharmacology | Potential effects on neurotransmitter systems |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, (1-methyl-1H-imidazol-2-yl)methanol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) in methylene chloride at 4°C for 1 hour, followed by quenching with sodium thiosulfate . Subsequent reductive amination or nucleophilic addition with piperidin-3-yl derivatives (e.g., piperidin-3-amine) under inert conditions may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and catalyst screening (e.g., NaBH(OAc)₃ for reductive amination). Purity is confirmed via column chromatography and HPLC analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for imidazole (δ 6.3–7.2 ppm) and piperidine (δ 1.5–3.5 ppm) moieties, with hydroxyl protons appearing as broad singlets (~δ 2.5–4.0 ppm) .

- FTIR : Confirm C-O (1050–1150 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.

- Elemental Analysis : Validate stoichiometry (e.g., C: 54.5%, H: 7.3%, N: 19.1%) against theoretical values .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br-free derivatives .

Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental design?

- Methodological Answer :

- Melting Point : 107–111°C (similar to the precursor (1-methyl-1H-imidazol-2-yl)methanol) .

- Solubility : Likely polar aprotic solvent-soluble (DMSO, methanol) due to hydroxyl and tertiary amine groups. Solubility tests in PBS (pH 7.4) are recommended for biological assays.

- Stability : Monitor hygroscopicity via TGA and degradation under UV light using accelerated stability studies .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cycloaddition or coordination chemistry?

- Methodological Answer : Electron Localization Function (ELF) analysis reveals that the imidazole ring’s electron-deficient nature facilitates zwitterionic interactions in 3+2 cycloadditions, while the hydroxyl group stabilizes transition states via hydrogen bonding. DFT calculations (B3LYP/6-311+G(d,p)) can predict regioselectivity in reactions with alkynes or nitrones . For coordination chemistry, the imidazole N-atom and hydroxyl oxygen act as Lewis bases, forming stable Co(II) or Zn(II) complexes. Spectroscopic study of d-d transitions (UV-Vis) and magnetic susceptibility measurements validate metal-ligand bonding .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to explain bioavailability discrepancies .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives that may alter activity in vivo.

- Dose-Response Correlation : Compare lymphocyte reduction (flow cytometry) and cytokine levels (ELISA) in rodents to clinical Phase I/II data, adjusting for species-specific S1PL inhibition thresholds .

Q. How can DFT/TD-DFT computations predict the compound’s photophysical or catalytic properties?

- Methodological Answer :

- TD-DFT (CAM-B3LYP/def2-TZVP) : Simulate UV-Vis spectra by calculating electronic transitions between HOMO (imidazole π-system) and LUMO (piperidine σ* orbitals). Solvent effects are modeled via COSMO.

- Nonlinear Optical (NLO) Properties : Compute hyperpolarizability (β) to assess potential in optoelectronics. High β values (>100 × 10⁻³⁰ esu) suggest strong second-harmonic generation .

- Catalytic Activity : Analyze Fukui indices to identify nucleophilic/electrophilic sites for ligand design in asymmetric catalysis .

Q. What structural modifications enhance selectivity for target enzymes (e.g., sphingosine 1-phosphate lyase)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxyl group with a bioisostere (e.g., trifluoromethyl) to improve membrane permeability while retaining hydrogen-bonding capacity .

- Piperidine Ring Functionalization : Introduce fluorine at C-4 to enhance binding to S1PL’s hydrophobic pocket, as seen in LX2931/LX2932 analogues .

- Docking Studies (AutoDock Vina) : Simulate binding poses with S1PL (PDB: 3V2Y) to prioritize modifications that reduce off-target effects (e.g., AKT inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.